5-Methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione
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Overview
Description
5-Methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione is a complex heterocyclic compound that belongs to the family of pyrazolopyridines. . The unique structure of this compound, which includes a chromeno and pyrazolo-pyridine moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione typically involves multi-component reactions. One common method is the condensation of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction often requires the use of catalysts such as iodine or glacial acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at different positions of the molecule, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
5-Methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound can disrupt their function, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
Uniqueness
5-Methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione stands out due to its unique structural features, which combine a chromeno and pyrazolo-pyridine moiety.
Properties
Molecular Formula |
C20H13N3O3 |
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Molecular Weight |
343.3 g/mol |
IUPAC Name |
11-methyl-15-phenyl-8-oxa-12,14,15-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(17),2,4,6,10,12-hexaene-9,16-dione |
InChI |
InChI=1S/C20H13N3O3/c1-11-15-16(13-9-5-6-10-14(13)26-20(15)25)17-18(21-11)22-23(19(17)24)12-7-3-2-4-8-12/h2-10H,1H3,(H,21,22) |
InChI Key |
GPMFDVOCJXVRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C(=N1)NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5OC2=O |
Origin of Product |
United States |
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